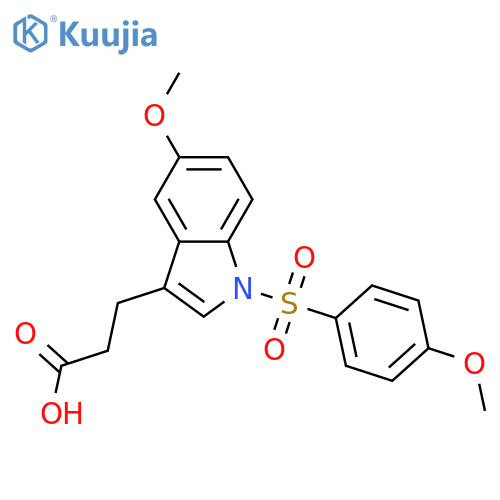

Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent

,

Proceedings of the National Academy of Sciences of the United States of America,

2009,

106(1),

262-267